molecular formula C5H5BrS B1266441 3-Bromo-2-methylthiophene CAS No. 30319-05-2

3-Bromo-2-methylthiophene

Cat. No.: B1266441
CAS No.: 30319-05-2
M. Wt: 177.06 g/mol
InChI Key: DFTNCGRDYHINDS-UHFFFAOYSA-N
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Description

3-Bromo-2-methylthiophene is an organosulfur compound with the molecular formula C5H5BrS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.

Mechanism of Action

Target of Action

3-Bromo-2-methylthiophene is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The mode of action of this compound involves its interaction with organoboron reagents in the SM coupling . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with the electrophilic organic groups . In the transmetalation step, the nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction conditions are exceptionally mild and tolerant to various functional groups .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of complex organic compounds, including pharmaceutical intermediates .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and solvent, can affect the efficiency and selectivity of the reaction . Furthermore, the stability of this compound may be affected by factors such as light, heat, and moisture.

Biochemical Analysis

Biochemical Properties

3-Bromo-2-methylthiophene plays a role in various biochemical reactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further react with other biomolecules, including proteins and nucleic acids . Additionally, this compound can act as a substrate for certain transferases, facilitating the transfer of functional groups in biochemical pathways .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . In particular, this compound has been observed to induce oxidative stress in cells, which can result in the activation of stress response pathways and alterations in cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . For example, this compound can inhibit the activity of certain oxidoreductases, leading to changes in cellular redox states . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro studies has shown that it can lead to cumulative oxidative damage in cells, affecting their viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while at higher doses, it can induce toxic effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion . The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . The compound tends to accumulate in lipid-rich tissues due to its lipophilic nature .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It is primarily localized in the endoplasmic reticulum, where it interacts with enzymes involved in xenobiotic metabolism . Additionally, it can be found in mitochondria, where it affects mitochondrial function and induces oxidative stress . Post-translational modifications, such as phosphorylation, can also affect its targeting to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-methylthiophene can be synthesized through the bromination of 3-methylthiophene. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in the absence of benzoyl peroxide to achieve high yields. For instance, 3-methylthiophene is dissolved in glacial acetic acid, and N-bromosuccinimide is added to the solution, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenes.

    Coupling Reactions: Formation of biaryl compounds.

    Oxidation: Sulfoxides and sulfones.

Scientific Research Applications

3-Bromo-2-methylthiophene has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methylthiophene
  • 3-Bromo-2-methylthiophene
  • 2-Bromo-3-hexylthiophene

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated thiophenes. Its position of the bromine atom and methyl group allows for selective functionalization and diverse applications .

Properties

IUPAC Name

3-bromo-2-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrS/c1-4-5(6)2-3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTNCGRDYHINDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057707
Record name 3-Bromo-2-methylthiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30319-05-2
Record name 3-Bromo-2-methylthiophene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methylthiophene
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Record name 30319-05-2
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Record name 3-Bromo-2-methylthiophene
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Record name 3-bromo-2-methylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3-Bromo-2-methylthiophene considered a valuable building block in organic synthesis?

A1: this compound's value stems from its ability to undergo selective direct arylation reactions. This allows for the efficient introduction of aryl substituents at the 3-position, leading to the creation of diverse molecules with potential applications in organic electronics and photovoltaics. [, ]

Q2: What challenges are associated with the synthesis of 3-substituted 2-methylthiophenes, and how does this compound help overcome them?

A2: Synthesizing 3-substituted 2-methylthiophenes can be challenging due to the low reactivity of this compound towards forming Grignard reagents, which are essential intermediates in many organic reactions. Research has demonstrated that lithium chloride can significantly accelerate the formation of the Grignard reagent from this compound and magnesium metal. [] This discovery provides a more convenient and efficient pathway for synthesizing a range of 3-substituted 2-methylthiophene derivatives.

Q3: Beyond direct arylation, are there other notable reactions involving this compound?

A3: Yes, this compound serves as a precursor in the synthesis of substituted 3-bromothiophene 1,1-dioxides. These dioxides are prone to a fascinating tandem dimerization-ring-opening reaction in the presence of basic alumina. This reaction leads to the formation of trisubstituted benzenes, demonstrating the potential of this compound in constructing more complex aromatic structures. []

Q4: What analytical techniques are typically employed to characterize this compound and its derivatives?

A4: While specific techniques are not detailed in the provided abstracts, common methods for characterizing these compounds likely include nuclear magnetic resonance (NMR) spectroscopy to determine structure, gas chromatography-mass spectrometry (GC-MS) for analysis of reaction mixtures and identification of products, and X-ray crystallography for determining the three-dimensional structure of crystalline derivatives, as demonstrated in the study by Raasch et al. []

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